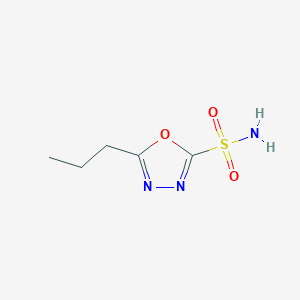
5-Propyl-1,3,4-oxadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-1,3,4-oxadiazole-2-sulfonamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the sulfonamide group further enhances its potential for various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,3,4-oxadiazole-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a propyl-substituted hydrazide with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-1,3,4-oxadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
5-Propyl-1,3,4-oxadiazole-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Propyl-1,3,4-oxadiazole-2-sulfonamide involves its interaction with specific molecular targets. For example, it can inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways . In cancer research, it may act by inhibiting key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting distinct chemical reactivity and biological activities.
1,2,5-Oxadiazole: Less common isomer with unique properties and applications.
Uniqueness
5-Propyl-1,3,4-oxadiazole-2-sulfonamide is unique due to the presence of both the propyl and sulfonamide groups, which confer specific chemical reactivity and biological activities.
Properties
Molecular Formula |
C5H9N3O3S |
|---|---|
Molecular Weight |
191.21 g/mol |
IUPAC Name |
5-propyl-1,3,4-oxadiazole-2-sulfonamide |
InChI |
InChI=1S/C5H9N3O3S/c1-2-3-4-7-8-5(11-4)12(6,9)10/h2-3H2,1H3,(H2,6,9,10) |
InChI Key |
RFKQVAXMDUCLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


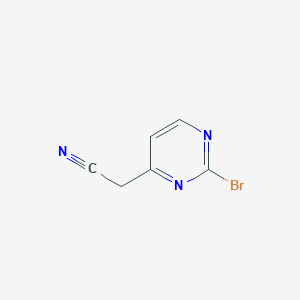
![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)

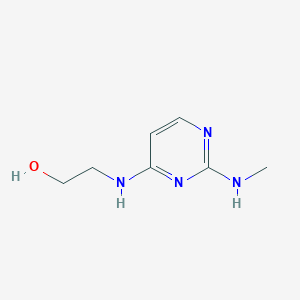
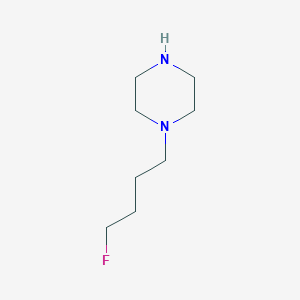
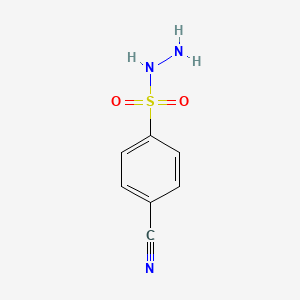
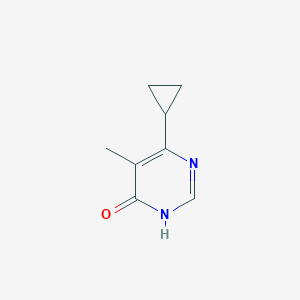

![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)
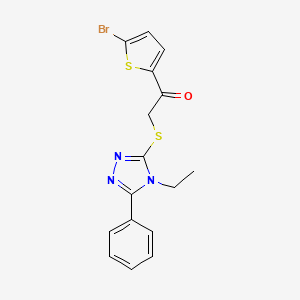
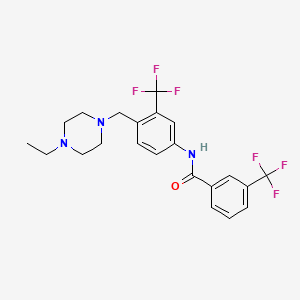
![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)

![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)
